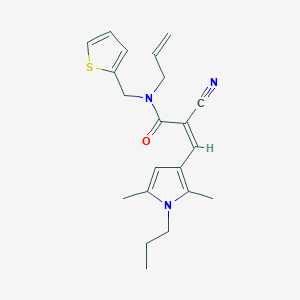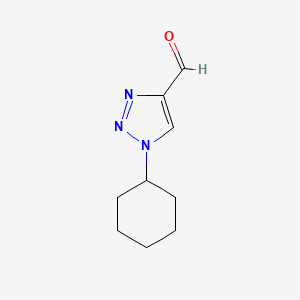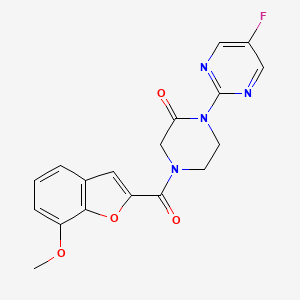![molecular formula C25H23N5O5 B2984897 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887467-93-8](/img/structure/B2984897.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Researchers have synthesized and characterized new imidazole derivatives to understand their reactivity and potential applications. For instance, Hossain et al. (2018) prepared two newly synthesized imidazole derivatives and investigated their spectroscopic and reactive properties through experimental and computational approaches, including IR, FT-Raman, and NMR spectra. These studies highlight the potential of these compounds in pharmaceutical and material sciences due to their significant reactivity and properties, such as hyperpolarizabilities which suggest possible applications in nonlinear optics (NLO) materials and interaction with proteins for potential inhibitory activity against specific enzymes (Hossain et al., 2018).
Antimicrobial Activities
Another area of application is the development of compounds with antimicrobial activities. Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing their potential as antimicrobial agents. The study involved characterizing these compounds through spectroscopic and elemental analysis and evaluating their effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Sharma et al., 2004).
Antioxidant Properties
Compounds related to ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been investigated for their antioxidant properties. For example, the ethyl acetate fraction of red seaweed Hypnea musciformis was purified to yield substituted aryl meroterpenoids, which exhibited significant antioxidant activities. This suggests the potential application of these compounds in pharmaceutical and food industries as lead antioxidative molecules (Chakraborty et al., 2016).
Heterocyclic Chemistry and Biological Activity
The field of heterocyclic chemistry has explored the synthesis of new compounds derived from imidazole and perimidines for their biological activities. Farghaly et al. (2014) prepared new series of imidazolines and perimidines exhibiting azo-hydrazone tautomerism and screened them for antibacterial and antifungal activity. These studies show the broad applicability of these compounds in developing new therapeutic agents due to their promising biological activities (Farghaly et al., 2014).
properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-16(2)30(24)17-10-12-19(13-11-17)35-18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZJYOGWMZRJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)


![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)

![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)
![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2984832.png)
